2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate

Solubility Enhancement Salt Formation Bioconjugation

2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate (CAS 337311-38-3) is a chiral γ-lactone (tetrahydrofuranone) derivative containing a primary amine group. It is a member of the 5-oxotetrahydrofuran-2-carboxylate ester family, where the core scaffold serves as a key intermediate for biologically active compounds like lycoperdic acid and aspernolides.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
Cat. No. B12883404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C(=O)OCCN
InChIInChI=1S/C7H11NO4/c8-3-4-11-7(10)5-1-2-6(9)12-5/h5H,1-4,8H2
InChIKeySKJLVMNPSINJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate: Procurement Guide for Chemical Intermediate Selection


2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate (CAS 337311-38-3) is a chiral γ-lactone (tetrahydrofuranone) derivative containing a primary amine group . It is a member of the 5-oxotetrahydrofuran-2-carboxylate ester family, where the core scaffold serves as a key intermediate for biologically active compounds like lycoperdic acid and aspernolides [1]. The compound, offered by various chemical suppliers in high purity (typically 95-98%), acts as a bifunctional building block, combining a reactive amine moiety with a structurally rigid, chiral lactone framework, facilitating its use in targeted chemical synthesis .

2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate: Structural Specificity Prevents Generic Substitution


In-class substitution with simpler alkyl esters like methyl or ethyl 5-oxotetrahydrofuran-2-carboxylate is ineffective for applications requiring an amine-functionalized linker. The primary amine on the 2-aminoethyl chain fundamentally alters the compound's physicochemical profile and reactivity trajectory compared to its non-amine ester counterparts . While the methyl ester (CAS 3885-29-8) is a neutral, more volatile molecule (MW 144.12 g/mol), the target compound is a basic, water-soluble, and salt-formable entity suitable for peptide coupling and bioconjugation without further deprotection steps [1]. This functional group difference is non-interchangeable for downstream chemistry that relies on the nucleophilic amine, as using a simple alkyl ester would require a complete redesign of the synthetic route.

Quantitative Evidence Guide for 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate Differentiation


Superior Aqueous Solubility and Salt-Forming Potential Via Primary Amine Group

The target compound's aminoethyl ester promotes aqueous solubility through ionization in acidic media, a property absent in non-basic esters like the methyl analog. This difference is quantifiable via the calculated polar surface area (PSA), a surrogate for hydrogen bonding capacity. 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate has a PSA of 78.62 Ų, whereas the methyl ester (PubChem CID 34658) has a PSA of 52.6 Ų [REFS-1, REFS-2]. This 49% increase indicates significantly better aqueous solvation potential, directly impact formulation, purification, and reaction in polar solvents.

Solubility Enhancement Salt Formation Bioconjugation

Quantifiable Molecular Weight Advantage for Scale-Down Reactions Via Enhanced Gravimetric Handling

When precise stoichiometry is critical in small-scale medicinal chemistry synthesis, the increased molecular weight of the target compound offers a practical handling advantage over the lighter methyl ester. 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate (MW 173.17 g/mol) is approximately 20% heavier than methyl 5-oxotetrahydrofuran-2-carboxylate (MW 144.12 g/mol) [REFS-1, REFS-2]. For a 1-mmol scale reaction, this translates to a 20% greater mass of reagent weighed, directly reducing the relative error in manual solid dispensing and improving the precision of reaction stoichiometry.

Low-Quantity Synthesis Reaction Stoichiometry Handling

Enabling Amide Bond Formation Versus Inert Alkyl Ester Analogs

The target compound's primary amine is a 'derivatizable handle,' enabling direct covalent linkage to carboxylate-containing payloads via standard amide coupling chemistry (e.g., HATU, EDC), a reactivity impossible with the simple methyl ester comparator. This structural amenity is functionally critical for proteolysis-targeting chimera (PROTAC) synthesis, antibody-drug conjugate (ADC) linker strategies, and surface functionalization of polymer supports . The methyl ester analog lacks this nucleophilic heteroatom and would require multi-step functional group interconversion to achieve the same reactive state, introducing additional cost and yield penalties.

Bioconjugation Peptide Chemistry Prodrug Design

Cost-Justified Procurement For the Bioactive Gamma-Lactone Pharmacophore

The target compound represents a direct entry point to the chiral 5-oxotetrahydrofuran-2-carboxylate pharmacophore found in natural products like lycoperdic acid and monatins [1]. While the methyl and ethyl esters are common building blocks, their amine-functionalized counterpart is not as widely stocked and typically commands a higher price-per-gram from custom synthesis suppliers. The economic rationale for selecting this specific compound over a simpler alkyl ester is the avoidance of an entire synthetic sequence. Asymmetric synthesis of tertiary 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids is itself challenging, requiring titanium catalysis and achieving up to 94% ee at best [2]. By procuring the pre-functionalized aminoethyl variant, researchers bypass the need to later functionalize an inert ester or perform a difficult asymmetric resolution, providing a net cost advantage when the total synthesis labor and risk of racemization are factored into the procurement decision.

Intermediate Sourcing Cost-Efficiency Natural Product Core

Best Research Application Scenarios for 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate


Aqueous-Phase Synthesis of PROTACs and Peptide-Drug Conjugates (PDCs)

The 49% higher polar surface area compared to alkyl esters, confirmed through Chemsrc and PubChem analysis , makes this compound the preferred choice for linker-payload synthesis in PROTAC development. The intrinsic water-miscibility facilitates the challenging final-step coupling of the lactone-bearing ligand to a targeting moiety in aqueous or mixed aqueous-organic systems, directly addressing the solubility limitations that cause premature precipitation and failure of the reaction when using hydrophobic ester analogs.

Step-Efficient Synthesis of Chiral Alkaloid and β-Amino Acid Libraries

The bifunctional nature of the compound, possessing both a chiral γ-lactone and a primary amine, aligns with the structural requirements for building chemical libraries based on frameworks like monatins and lycoperdic acid [1]. Procurement of this specific intermediate removes the need for the difficult, low-yielding asymmetric synthesis of α-substituted γ-keto acid derivatives, which literature documents only achieving up to 72% yield with complex titanium catalysts [1]. This scenario is optimal for medicinal chemistry groups where a direct, diversity-oriented synthetic route holds greater value than supplier-centric reagent cost alone.

Smart Polymer and Hydrogel Surface Modification for Biocompatibility

The primary amine enables covalent, one-step attachment of the chiral lactone motif to carboxylated polymer surfaces (e.g., hyaluronic acid, polylactic acid) without requiring a separate linker. The procured compound thus serves as a ready-to-conjugate modifier, compared to methyl ester analogs which would need to be converted via a less efficient, reactive alcohol or amine. This scenario targets biomaterial laboratories seeking to introduce chiral recognition or protein-resistance properties onto existing polymer scaffolds, where the amine handle's contrast to inert alkyl esters dictates the molecular choice .

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